molecular formula C14H17NO3 B2762872 N-(2-Phenyloxan-4-yl)oxirane-2-carboxamide CAS No. 2418649-87-1

N-(2-Phenyloxan-4-yl)oxirane-2-carboxamide

Cat. No. B2762872
CAS RN: 2418649-87-1
M. Wt: 247.294
InChI Key: ONKUMCYIYSHXDC-UHFFFAOYSA-N
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Description

N-(2-Phenyloxan-4-yl)oxirane-2-carboxamide, also known as 2-POC, is a chemical compound that has gained attention in the scientific community for its potential applications in medicinal chemistry. This compound belongs to the class of oxiranes, which are characterized by a three-membered ring containing one oxygen and two carbon atoms. In

Mechanism of Action

The mechanism of action of N-(2-Phenyloxan-4-yl)oxirane-2-carboxamide is not fully understood. However, it has been suggested that the compound may exert its anti-tumor effects by inducing apoptosis, or programmed cell death, in cancer cells. It may also inhibit the growth and proliferation of cancer cells by disrupting the cell cycle.
Biochemical and Physiological Effects:
N-(2-Phenyloxan-4-yl)oxirane-2-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. Additionally, it has been shown to modulate the expression of various genes involved in inflammation and oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-Phenyloxan-4-yl)oxirane-2-carboxamide in lab experiments is its high potency and selectivity towards cancer cells. However, the compound has a low solubility in water, which can make it difficult to work with in certain experimental settings. Additionally, its mechanism of action is not fully understood, which can make it challenging to design experiments that target specific pathways.

Future Directions

There are several potential future directions for research on N-(2-Phenyloxan-4-yl)oxirane-2-carboxamide. One area of interest is the development of more efficient synthesis methods to produce the compound on a larger scale. Additionally, further studies are needed to fully elucidate the mechanism of action and identify specific pathways that can be targeted for therapeutic purposes. Finally, the compound's potential as a treatment for other diseases, such as inflammatory and neurodegenerative disorders, should be explored.
In conclusion, N-(2-Phenyloxan-4-yl)oxirane-2-carboxamide is a promising compound that has shown potential for use in medicinal chemistry. Its anti-tumor, anti-inflammatory, and anti-oxidant properties make it a candidate for the treatment of a variety of diseases. While there are still many questions to be answered about its mechanism of action and potential applications, the future looks bright for this promising compound.

Synthesis Methods

The synthesis of N-(2-Phenyloxan-4-yl)oxirane-2-carboxamide can be achieved through a multi-step process. One of the most common methods involves the reaction of 2-phenyloxirane with phosgene followed by the addition of ammonia to form the desired product. This method has been optimized to produce high yields of the compound with high purity.

Scientific Research Applications

N-(2-Phenyloxan-4-yl)oxirane-2-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit promising anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been found to possess anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.

properties

IUPAC Name

N-(2-phenyloxan-4-yl)oxirane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c16-14(13-9-18-13)15-11-6-7-17-12(8-11)10-4-2-1-3-5-10/h1-5,11-13H,6-9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONKUMCYIYSHXDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CC1NC(=O)C2CO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Phenyloxan-4-yl)oxirane-2-carboxamide

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